Sultopride hydrochloride
CAS No.: 23694-17-9
Cat. No.: VC0544229
Molecular Formula: C17H27ClN2O4S
Molecular Weight: 390.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23694-17-9 |
|---|---|
| Molecular Formula | C17H27ClN2O4S |
| Molecular Weight | 390.9 g/mol |
| IUPAC Name | N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide;hydrochloride |
| Standard InChI | InChI=1S/C17H26N2O4S.ClH/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(24(21,22)5-2)8-9-16(15)23-3;/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20);1H |
| Standard InChI Key | IGOWMQPOGQYFFM-UHFFFAOYSA-N |
| SMILES | CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC.Cl |
| Canonical SMILES | CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC.Cl |
| Appearance | Solid powder |
Introduction
Chemical and Physicochemical Properties
Structural Characteristics
Sultopride hydrochloride (C₁₇H₂₆N₂O₄S·HCl) is a racemic compound with a molecular weight of 390.93 g/mol . The base form, sultopride, has a molecular formula of C₁₇H₂₆N₂O₄S and a weight of 354.47 g/mol, comprising 57.60% carbon, 7.39% hydrogen, 7.90% nitrogen, 18.05% oxygen, and 9.04% sulfur . Its structure includes a substituted benzamide core with an ethylsulfonyl moiety and a pyrrolidinylmethyl group, contributing to its dopamine receptor affinity . The hydrochloride salt enhances solubility, achieving 2 mg/mL in aqueous solutions .
Table 1: Molecular Properties of Sultopride Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₆N₂O₄S·HCl |
| Molecular Weight | 390.93 g/mol |
| Solubility | 2 mg/mL in water |
| Storage Conditions | −20°C, desiccated |
| Optical Activity | Racemic (±) |
Pharmacological Profile
Mechanism of Action
Sultopride exerts antipsychotic effects via high-affinity antagonism of dopamine D₂ (IC₅₀ = 4.5 nM) and D₃ (Kᵢ = 3.8 nM) receptors . Unlike typical antipsychotics, it exhibits minimal affinity for serotonin or adrenergic receptors, reducing the risk of sedative or hypotensive side effects. Notably, it binds to GHB receptors, a feature shared with amisulpride and sulpiride, though the clinical implications remain unclear .
Pharmacokinetics
Sultopride crosses the blood-brain barrier efficiently, with plasma concentrations correlating linearly with doses up to 800 mg/day . Its elimination half-life is approximately 8–12 hours, supporting twice-daily dosing. Renal excretion accounts for 60–70% of clearance, necessitating dose adjustments in patients with impaired kidney function .
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | >80% (oral) |
| Protein Binding | 40–45% |
| Half-Life | 8–12 hours |
| Renal Excretion | 60–70% |
Clinical Applications
Schizophrenia Management
Sultopride is approved in Europe and Asia for acute and chronic schizophrenia. Clinical trials demonstrate efficacy at 400–800 mg/day, reducing positive symptoms (e.g., hallucinations) within 2–4 weeks . A double-blind study comparing sultopride to haloperidol reported comparable symptom reduction but fewer extrapyramidal side effects (EPS) with sultopride .
Off-Label Uses
Emerging evidence supports its use in aggressive behavior (400–600 mg/day) and treatment-resistant psychosis when combined with clozapine . Case reports highlight utility in catatonic schizophrenia, where it ameliorates motor abnormalities without exacerbating negative symptoms .
| Reaction | Incidence |
|---|---|
| Extrapyramidal Symptoms | 15–20% |
| Hyperprolactinemia | 25–30% |
| Torsades de Pointes | <1% |
| Sedation | 10–15% |
Drug Interactions and Contraindications
Pharmacodynamic Interactions
Concomitant use with QT-prolonging agents (e.g., fluoroquinolones) exacerbates arrhythmia risk . CNS depressants, including opioids, potentiate sedation and respiratory depression.
Contraindications
Absolute contraindications include phaeochromocytoma, porphyria, and severe bradycardia . Caution is advised in Parkinson’s disease due to D₂ receptor antagonism exacerbating motor symptoms.
Recent Advances and Future Directions
Receptor Occupancy Studies
In vivo imaging reveals 70–80% D₂ receptor occupancy at therapeutic doses, balancing efficacy and EPS risk . Ongoing research explores its GHB receptor interactions for novel applications in anxiety disorders.
Formulation Development
Intramuscular formulations enable rapid agitation control, achieving peak plasma levels within 30 minutes . Nanoparticle-based delivery systems are under investigation to enhance CNS targeting and reduce cardiac exposure.
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